molecular formula C42H54N8O3 B1193130 MS1943

MS1943

Cat. No.: B1193130
M. Wt: 718.9 g/mol
InChI Key: WQIQJFXBAJJKNT-UHFFFAOYSA-N
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Description

MS1943 is a first-in-class, orally bioavailable selective degrader of enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. It has shown significant potential in reducing EZH2 protein levels in various cancer cell lines, particularly in triple-negative breast cancer and other malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MS1943 involves a hydrophobic tagging approach to generate a compound that effectively reduces EZH2 levels in cells . The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized to maintain high potency and selectivity for EZH2 over other methyltransferases .

Industrial Production Methods

Industrial production methods for this compound are not widely published. Typically, such compounds are produced under stringent conditions to ensure high purity and consistency. The compound is available in various quantities for research purposes, indicating that it is produced on a scale sufficient to meet research demands .

Chemical Reactions Analysis

MS1943: Development and Activity

This compound, generated using a hydrophobic tagging approach, is designed to degrade EZH2, an important histone methyltransferase . The molecule consists of a non-covalent inhibitor of EZH2 linked to an adamantyl group . Studies show that this compound effectively reduces EZH2 protein levels and selectively kills EZH2-dependent TNBC cells, unlike EZH2 inhibitors that don't reduce EZH2 protein levels and are ineffective at blocking the proliferation of TNBC cells .

Selectivity and Potency

This compound exhibits high potency, maintaining an IC50 of 120 nM for inhibiting EZH2 methyltransferase activity . It demonstrates selectivity for EZH2 over a range of methyltransferases, including EZH1, and shows little activity against kinases and GPCRs .

Effects on Protein Levels and Histone Marks

In tests using MDA-MB-468 cells (a TNBC cell line), this compound reduced EZH2 and SUZ12 protein levels in a concentration- and time-dependent manner, without affecting EED protein levels, while also suppressing the H3K27me3 mark . It had minimal effect on reducing EZH1 protein levels . this compound was less effective than the EZH2 inhibitor C24 at reducing the H3K27me2 mark and had no significant effect on H3K27me and H3K4me3 .

Cellular Effects and Cytotoxicity

This compound effectively reduced EZH2 levels in various TNBC cells (BT549, HCC70, and MDA-MB-231), lymphoma cells (KARPAS-422 and SUDHL8), and non-cancerous prostate cells (PNT2) . The reduction of SUZ12 levels varied among cell lines, suggesting context-dependent effects on PRC2 complex components . this compound induced cell death in MDA-MB-468 cells, suggesting cytotoxicity may depend on EZH2's role in driving cancer growth . EZH2 knockout experiments in this compound-sensitive TNBC cell lines (BT549 and MDA-MB-468) resulted in significant cell growth inhibition, while EZH2 deletion in this compound-insensitive MDA-MB-231 cells did not change cell proliferation .

This compound and UPR Activation

Treatment with this compound is associated with activation of the unfolded protein response (UPR) in a TNBC cell line .

The table below summarizes the effects of this compound on different cell lines:

Cell LineCancer TypeEffect of this compound
MDA-MB-468TNBCReduces EZH2 and SUZ12 protein levels, suppresses H3K27me3 mark, induces cell death
BT549TNBCReduces EZH2 levels, reduces SUZ12 levels
HCC70TNBCReduces EZH2 levels
MDA-MB-231TNBCReduces EZH2 levels, cell proliferation is not affected by EZH2 deletion
KARPAS-422LymphomaReduces EZH2 levels
SUDHL8LymphomaReduces EZH2 levels
PNT2Non-cancerous prostate cellsReduces EZH2 levels
MCF7ER+ luminal breast cancer cell lineReduces EZH2 protein levels

Scientific Research Applications

Cancer Treatment Applications

1. Triple-Negative Breast Cancer (TNBC)
MS1943 has been extensively studied in the context of TNBC, a subtype known for its aggressive behavior and poor prognosis. Research indicates that this compound effectively reduces EZH2 and SUZ12 protein levels in TNBC cell lines such as MDA-MB-468 and BT549, demonstrating cytotoxic effects that correlate with EZH2 degradation .

2. B-cell Lymphomas
In studies involving B-cell lymphomas, this compound exhibited superior inhibitory effects compared to Tazemetostat, another EZH2 inhibitor. The combination of this compound with Ibrutinib resulted in significant apoptotic effects, indicating its potential as a therapeutic agent for treating lymphoid malignancies . The compound's mechanism involves upregulation of apoptosis-related pathways, enhancing cell death in lymphoma cells .

Case Study 1: Efficacy in TNBC

A study demonstrated that this compound reduced EZH2 levels in MDA-MB-468 cells significantly over time, with more profound effects observed at 48 hours post-treatment. This reduction was accompanied by decreased levels of the repressive H3K27me3 mark, suggesting that this compound effectively reverses the epigenetic silencing associated with tumor growth .

Case Study 2: Combination Therapy in Lymphoma

Research focusing on B-cell lymphoma cell lines showed that the combination of this compound and Ibrutinib not only increased apoptosis but also altered cell cycle distribution, promoting G2/M phase arrest. This combination therapy led to a notable increase in the expression of p53 and other apoptotic markers, underscoring the compound's potential synergistic effects when used alongside established treatments .

Comparative Data Table

Application Cancer Type Mechanism Key Findings
This compound Triple-Negative Breast CancerEZH2 degradationReduces EZH2/SUZ12 levels; cytotoxicity observed
This compound + Ibrutinib B-cell LymphomasInduces apoptosis via UPR pathwayGreater efficacy than Tazemetostat; synergistic effects

Mechanism of Action

MS1943 exerts its effects by selectively binding to EZH2, leading to its ubiquitination and subsequent degradation by the proteasome . This degradation process effectively reduces the levels of EZH2 in cells, inhibiting its methyltransferase activity and preventing the trimethylation of histone H3 lysine 27 (H3K27me3). The reduction in H3K27me3 levels leads to the reactivation of genes that were previously repressed by EZH2 .

Comparison with Similar Compounds

Biological Activity

MS1943 is a first-in-class selective degrader of the Enhancer of Zeste Homolog 2 (EZH2) protein, which has garnered attention for its potential therapeutic applications in various cancers, particularly triple-negative breast cancer (TNBC) and Burkitt's lymphoma. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.

This compound functions primarily by selectively degrading the EZH2 protein, which is a key regulator of gene expression involved in cell proliferation and survival. By targeting EZH2, this compound disrupts the function of the Polycomb Repressive Complex 2 (PRC2), leading to a decrease in trimethylation of histone H3 at lysine 27 (H3K27me3), a marker associated with transcriptional repression.

  • Selectivity : this compound exhibits high selectivity for EZH2 over other methyltransferases and common drug targets. For instance, it shows an IC50 of 120 nM for inhibiting EZH2 methyltransferase activity while being largely inactive against 45 kinases and displaying minimal inhibition on various G protein-coupled receptors (GPCRs) and ion channels .

Triple-Negative Breast Cancer (TNBC)

In studies involving TNBC cell lines such as MDA-MB-468 and BT549, this compound effectively reduced EZH2 protein levels in a concentration- and time-dependent manner. The compound demonstrated:

  • Reduction of EZH2 Levels : Significant decreases in EZH2 and SUZ12 protein levels were observed without affecting EED levels, indicating a selective degradation pathway .
  • Antiproliferative Effects : The antiproliferative activity was primarily attributed to the degradation of EZH2. In CRISPR/Cas9 experiments, deletion of EZH2 in sensitive cell lines resulted in significant growth inhibition .

Burkitt's Lymphoma

Recent studies have explored the combination of this compound with other therapeutic agents such as lapatinib (an EGFR/HER2 inhibitor) and Ibrutinib (a BTK inhibitor) to enhance anti-tumor efficacy:

  • Synergistic Effects : The combination treatment led to increased apoptosis in Burkitt's lymphoma cells, with significant cell cycle arrest observed at S and G2/M phases. This suggests that this compound can be effectively used alongside other agents to improve treatment outcomes .
  • Mechanistic Insights : The combination therapy resulted in upregulation of pro-apoptotic markers such as PUMA and cleaved caspase-3, indicating activation of apoptotic pathways .

In Vivo Studies

In vivo pharmacokinetic studies have shown that this compound is bioavailable via both intraperitoneal and oral administration routes. A single intraperitoneal dose resulted in peak plasma concentrations that correlate with its biological activity observed in vitro .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Study Focus Key Findings
EZH2 Selectivity High selectivity for EZH2 over other methyltransferases; IC50 = 120 nM .
Antiproliferative Activity Significant reduction in cell proliferation in TNBC cell lines; dependent on EZH2 degradation .
Combination Therapy Enhanced efficacy when combined with lapatinib or Ibrutinib; induces apoptosis and cell cycle arrest .
In Vivo Efficacy Bioavailability confirmed; effective tumor suppression observed in animal models .

Case Studies

  • Triple-Negative Breast Cancer : In preclinical models, this compound was shown to significantly reduce tumor growth by degrading EZH2, leading to improved survival rates compared to controls.
  • Burkitt's Lymphoma : The combination treatment with lapatinib demonstrated a synergistic effect, resulting in enhanced apoptosis rates compared to monotherapy approaches.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of MS1943 in selectively degrading EZH2?

this compound is a hydrophobic tagging-based EZH2 degrader that binds to the EZH2 protein, promoting its ubiquitination and subsequent proteasomal degradation . This mechanism reduces cellular EZH2 levels, leading to decreased H3K27me3 (a histone methylation mark) and activation of apoptosis via unresolved endoplasmic reticulum (ER) stress and unfolded protein response (UPR) pathways . Methodologically, Western blotting is used to confirm EZH2 degradation and H3K27me3 reduction, while RNA-seq or qRT-PCR can monitor UPR-related genes like CHOP and BiP .

Q. How does this compound achieve selectivity for EZH2 over its homolog EZH1?

this compound exhibits >200-fold selectivity for EZH2 over EZH1 due to structural differences in their substrate-binding pockets. This selectivity is validated using competitive binding assays and CRISPR-engineered EZH2/EZH1 knockout cell lines . Researchers should compare dose-response curves in EZH2-dependent vs. EZH1-dependent models to confirm specificity.

Q. What in vitro models demonstrate this compound’s efficacy against triple-negative breast cancer (TNBC)?

Key models include:

  • MDA-MB-468 cells : this compound shows a GI50 of 2.2 µM, with apoptosis confirmed via Annexin V/DRAQ7 staining .
  • Crystall violet assays : Used to quantify proliferation inhibition at 2–4 µM doses .
  • Co-culture systems : Normal cells (e.g., fibroblasts) are included to validate cancer cell-specific toxicity .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing this compound’s synergy with other therapies?

  • Combination indices : Use Chou-Talalay or Bliss independence models to quantify synergy (e.g., this compound + Lapatinib in Burkitt’s lymphoma reduces cell viability synergistically) .
  • Dose-response matrices : Test sub-therapeutic doses of this compound with HDAC inhibitors (e.g., Romidepsin) to identify additive effects .
  • Control groups : Include single-agent and vehicle controls to distinguish combinatorial effects from monotherapy .

Q. How can researchers reconcile contradictory data on ROS modulation when combining this compound with HDAC inhibitors?

In T-ALL PDX models, this compound + Romidepsin reduces ROS, while in AML models, the same combination increases ROS . To resolve this:

  • Perform cell-type-specific metabolomics to identify baseline ROS scavenging capacity.
  • Use flow cytometry with CellROX dyes to quantify ROS in real-time across models.
  • Validate findings with GPX4 inhibitors to test ferroptosis dependency .

Q. What methodologies validate EZH2 degradation and downstream effects in vivo?

  • Pharmacodynamic markers : Measure tumor EZH2 and H3K27me3 levels via immunohistochemistry (IHC) post-treatment .
  • PK/PD modeling : Correlate plasma this compound concentrations (e.g., 150 mg/kg i.p. in mice) with tumor growth inhibition .
  • Transcriptomic profiling : Use RNA-seq to track UPR activation and apoptosis pathways in xenografts .

Q. What are the pharmacokinetic and toxicity profiles of this compound in preclinical models?

  • PK parameters : In mice, this compound achieves tumor concentrations >GI50 with once-daily dosing and shows oral bioavailability .
  • Toxicity : No significant weight loss or organ toxicity observed at efficacious doses .
  • Off-target screening : Use kinase profiling panels to rule out non-EZH2 interactions .

Q. How can transcriptomic and epigenomic analyses elucidate this compound’s broader impact?

  • GSEA (Gene Set Enrichment Analysis) : Identify pathways like "cholesterol biosynthesis" or "ROS clearance" altered by this compound .
  • ATAC-seq/ChIP-seq : Map chromatin accessibility and H3K27ac changes to pinpoint enhancer deregulation .
  • Single-cell RNA-seq : Resolve heterogeneity in tumor responses to this compound .

Q. What key biomarkers should be monitored to assess this compound activity?

Biomarker Method Purpose
EZH2 protein levelsWestern blot/IHCConfirm target degradation
H3K27me3ELISA/ImmunofluorescenceMeasure catalytic inhibition
UPR markers (e.g., CHOP)qRT-PCRMonitor ER stress

Q. What challenges exist in translating this compound’s in vitro potency to in vivo efficacy?

  • Tumor microenvironment (TME) : Fibroblast-mediated resistance may require co-targeting stroma .
  • Drug penetration : Use LC-MS/MS to quantify intratumoral this compound levels .
  • Metabolic stability : Optimize formulations to enhance oral bioavailability .

Properties

IUPAC Name

6-[6-[4-[2-[[2-(1-adamantyl)acetyl]amino]ethyl]piperazin-1-yl]pyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H54N8O3/c1-26(2)50-37-18-33(17-34(36(37)25-46-50)40(52)45-24-35-27(3)13-28(4)47-41(35)53)32-5-6-38(44-23-32)49-11-9-48(10-12-49)8-7-43-39(51)22-42-19-29-14-30(20-42)16-31(15-29)21-42/h5-6,13,17-18,23,25-26,29-31H,7-12,14-16,19-22,24H2,1-4H3,(H,43,51)(H,45,52)(H,47,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIQJFXBAJJKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)CCNC(=O)CC67CC8CC(C6)CC(C8)C7)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H54N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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